1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylphenyl)-
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Overview
Description
1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylphenyl)- is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylphenyl)- typically involves the reaction of amidrazones with activated nitriles. For instance, N-arylbenzamidrazones can react with ethyl 2-cyano-3-ethoxybut-2-enoate in ethanol, catalyzed by triethylamine, to yield 5-amino-3-methyl-1-(aryl(phenylimino)methyl)-1H-pyrazole derivatives . Another method involves the reaction of amidrazones with bis-(methylthio)methylidene)malononitrile in an ethanol/triethylamine/DMF mixture .
Industrial Production Methods
While specific industrial production methods for 1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylphenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce any oxidized forms of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted pyrazole derivatives.
Scientific Research Applications
1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit certain enzymes or receptors, leading to their therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,3-diphenylpyrazole: Known for its use in synthesizing luminophores for OLEDs.
5-Amino-1,2,3-triazole: Used in the synthesis of various heterocyclic compounds and has applications in medicinal chemistry.
Hydrazine-coupled pyrazoles: These compounds have shown potent antileishmanial and antimalarial activities.
Uniqueness
1H-Pyrazole-4-carboxamide, 5-amino-1-(2-methylphenyl)- stands out due to its specific structural features and the unique biological activities of its derivatives. Its o-tolyl group provides distinct steric and electronic properties, making it a valuable compound for developing new therapeutic agents and materials.
Properties
Molecular Formula |
C11H12N4O |
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Molecular Weight |
216.24 g/mol |
IUPAC Name |
5-amino-1-(2-methylphenyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C11H12N4O/c1-7-4-2-3-5-9(7)15-10(12)8(6-14-15)11(13)16/h2-6H,12H2,1H3,(H2,13,16) |
InChI Key |
QZPHTPXTFSOOGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C=N2)C(=O)N)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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